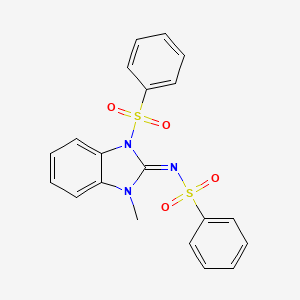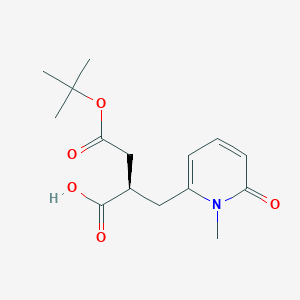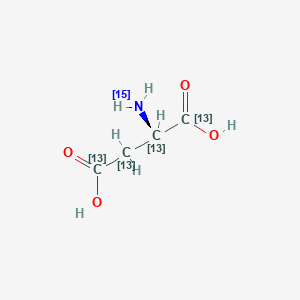
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is a compound with a unique isotopic labeling pattern. This compound is a derivative of butanedioic acid, also known as succinic acid, where specific carbon and nitrogen atoms are replaced with their isotopes, namely carbon-13 and nitrogen-15. This isotopic labeling is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15N) and isotopically labeled carbon sources (13C). The synthesis can be carried out through a series of chemical reactions, including amination and carboxylation, under controlled conditions to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is often carried out in specialized facilities equipped to handle isotopic materials. The process involves the use of high-purity isotopic precursors and advanced synthesis techniques to achieve the desired labeling efficiency and purity. The production is typically done in batch processes, with rigorous quality control measures to ensure the consistency and reliability of the labeled compound.
化学反应分析
Types of Reactions
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as butanediol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce butanediol derivatives. Substitution reactions can lead to a variety of substituted butanedioic acid derivatives.
科学研究应用
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling.
作用机制
The mechanism of action of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems. The compound can participate in various biochemical reactions, including those involving amino acids and metabolic intermediates, providing insights into metabolic pathways and enzyme activities.
相似化合物的比较
Similar Compounds
(2R)-2-aminobutanedioic acid: A non-labeled version of the compound.
(2R)-2-(15N)azanylbutanedioic acid: Labeled with nitrogen-15 but not carbon-13.
(2R)-2-aminobutanedioic acid-13C4: Labeled with carbon-13 but not nitrogen-15.
Uniqueness
The uniqueness of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid lies in its dual isotopic labeling, which provides a more comprehensive tracing capability in scientific studies. This dual labeling allows for simultaneous tracking of both nitrogen and carbon atoms, offering a more detailed understanding of the compound’s behavior and interactions in various systems.
属性
分子式 |
C4H7NO4 |
|---|---|
分子量 |
138.07 g/mol |
IUPAC 名称 |
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI 键 |
CKLJMWTZIZZHCS-TWDPQRAKSA-N |
手性 SMILES |
[13CH2]([13C@H]([13C](=O)O)[15NH2])[13C](=O)O |
规范 SMILES |
C(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





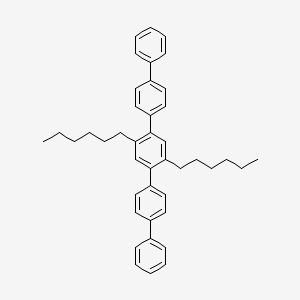
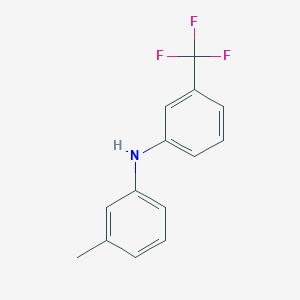
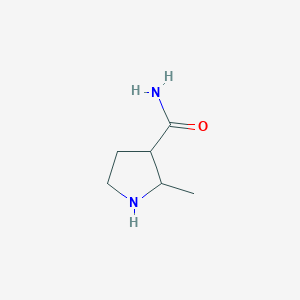
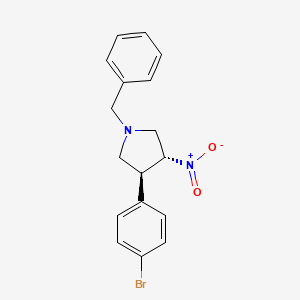


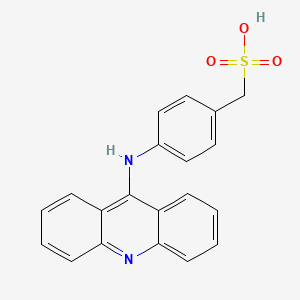
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B15219009.png)
